N-Methyl esomeprazole
Description
Structure
3D Structure
Properties
CAS No. |
1820041-19-7 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChI Key |
RUGQJBJNYIHOIW-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl Esomeprazole
Direct N-Methylation Strategies for Benzimidazole (B57391) Ring Systems
The direct N-methylation of esomeprazole (B1671258) targets the nucleophilic nitrogen atom of the benzimidazole moiety. This transformation is typically achieved by treating esomeprazole with a suitable methylating agent in the presence of a base. A key patent, CN105001199A, outlines a robust method for this conversion, achieving the final product in high purity. nih.gov
The choice of methylating reagent is critical to the success of the N-methylation reaction. Research has identified several effective reagents for this purpose. The reaction is typically initiated by dissolving esomeprazole in a suitable solvent, followed by the addition of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. Subsequently, the methylating agent is introduced to complete the reaction.
Commonly employed methylating reagents include:
Methyl iodide (CH₃I)
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
Methyl trifluoromethanesulfonate (B1224126) (CF₃SO₃CH₃) nih.gov
The reaction conditions are carefully controlled to ensure optimal results. The process generally involves dissolving esomeprazole in N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The solution is cooled, typically to a range of 0-5°C, before the addition of a base. nih.gov A variety of bases have been proven effective, including sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). nih.gov Following the addition of the base, the methylating agent is introduced, and the reaction is allowed to proceed at a temperature ranging from 0°C to 30°C. nih.gov The progress of the reaction is monitored using techniques such as thin-layer chromatography.
The table below summarizes experimental data from various direct N-methylation reactions of esomeprazole.
The solvent system and reaction environment play a crucial role in achieving high purity and yield of N-Methyl esomeprazole. N,N-dimethylformamide (DMF) is the preferred solvent for the methylation reaction due to its ability to dissolve esomeprazole and facilitate the reaction between the deprotonated benzimidazole and the methylating agent. nih.gov
Purification of the crude product is a multi-step process designed to remove unreacted starting materials, by-products, and other impurities. A typical purification protocol involves:
Aqueous Quench and Extraction: The reaction mixture is poured into a mixture of ice and water, followed by extraction with an organic solvent such as ethyl acetate (B1210297). nih.gov
Drying and Concentration: The combined organic layers are dried over an anhydrous salt, like sodium sulfate, and then concentrated under vacuum to yield the crude product. nih.gov
Chromatography: The crude material is further purified by column chromatography. nih.gov
Recrystallization: The final step to achieve high purity involves recrystallization from a mixed solvent system, typically ethyl acetate and n-heptane. This process has been shown to yield this compound with a purity exceeding 99.5%. nih.gov
A significant consideration in the synthesis of this compound is the stereoselectivity of the N-methylation reaction. Esomeprazole is the (S)-enantiomer of omeprazole, with the chirality centered at the sulfur atom of the sulfoxide (B87167) group. It is crucial that the N-methylation process does not lead to racemization at this chiral center.
The reaction conditions employed for the N-methylation of the benzimidazole ring are generally mild and are not expected to directly affect the stereochemical integrity of the distant sulfoxide group. The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the methylating agent. This transformation does not involve the breaking or formation of bonds at the chiral sulfur center. Therefore, it is anticipated that the reaction proceeds with retention of the (S)-configuration at the sulfoxide. While the available literature does not provide explicit studies on the stereochemical outcome of this specific reaction, the synthesis of chiral benzimidazoles and their applications in stereodiscrimination processes is an active area of research.
Alternative Synthetic Pathways for N-Methylated Sulfoxides
While direct N-methylation of esomeprazole is the most prominently documented route, an alternative synthetic pathway could theoretically involve the initial synthesis of the N-methylated sulfide (B99878) precursor, followed by asymmetric oxidation to form the chiral sulfoxide. This approach would entail the following conceptual steps:
Synthesis of the N-methylated benzimidazole core: This would involve the N-methylation of 5-methoxy-2-mercaptobenzimidazole.
Coupling with the pyridine (B92270) moiety: The resulting N-methylated thiol would then be coupled with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.
Asymmetric oxidation: The final and most critical step would be the asymmetric oxidation of the resulting sulfide to selectively form the (S)-sulfoxide, this compound.
However, a review of the current scientific literature does not reveal any published reports detailing this specific synthetic route for this compound. The challenges in this approach would likely lie in achieving high regioselectivity during the initial N-methylation and developing an effective asymmetric oxidation protocol for the N-methylated sulfide substrate.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety. While specific studies on the green synthesis of this compound are not prevalent, the principles applied to the synthesis of esomeprazole and other heterocyclic compounds can be extrapolated.
Key areas for the application of green chemistry in the synthesis of this compound include:
Solvent Selection: The use of N,N-dimethylformamide (DMF), while effective, presents environmental and health concerns. Research into greener alternatives for N-alkylation reactions is ongoing. Solvents like propylene (B89431) carbonate are being explored as eco-friendly options for the N-alkylation of N-heterocycles. researchgate.net The use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) has also been investigated in the synthesis of esomeprazole and could be applicable here.
Atom Economy: The direct N-methylation pathway exhibits good atom economy, as the majority of the atoms from the reactants are incorporated into the final product.
Waste Reduction: The purification process, which involves solvent extraction and chromatography, generates a significant amount of solvent waste. Optimizing these procedures, for instance, by employing solvent recycling or developing crystallization-induced purification methods, could reduce the environmental footprint of the synthesis.
Energy Efficiency: Conducting reactions at or near ambient temperature, as is partially the case in the described methylation protocol, contributes to energy efficiency.
By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally friendly.
Characterization and Analytical Methodologies for N Methyl Esomeprazole
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation, quantification, and purity assessment of N-Methyl esomeprazole (B1671258). Given its structural similarity to esomeprazole, many of the principles and methods developed for the parent drug are adapted for its N-methylated analogue.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of N-Methyl esomeprazole. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve adequate separation from related substances.
Validated methods for the parent compound, esomeprazole, provide a strong foundation for developing assays for this compound. isciii.esjfda-online.com A typical Reverse-Phase HPLC (RP-HPLC) method is employed for quantification. These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness. isciii.es A representative HPLC method for this compound would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. isciii.eslcms.cz UV detection is commonly performed at wavelengths between 280 nm and 302 nm, where the benzimidazole (B57391) chromophore exhibits strong absorbance. isciii.es A Chinese patent pertaining to the synthesis of this compound confirms its purity was assessed by HPLC, achieving a level greater than 99.5%. google.com
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Phosphate/Ammonium Acetate (B1210297) Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at 280-302 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Investigation of Chiral Separation Techniques for Isomeric Purity Assessment
This compound is a chiral molecule, with the stereogenic center located at the sulfur atom of the sulfoxide (B87167) group, identical to its parent compound esomeprazole. chiralpedia.com Therefore, assessing its enantiomeric purity is critical. Chiral HPLC is the definitive method for separating this compound from its corresponding (R)-enantiomer.
The techniques for separating esomeprazole enantiomers are directly applicable. nih.gov These methods predominantly use chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose. banglajol.info Columns such as Chiralcel OD-H (cellulose tris-3,5-dimethylphenyl carbamate) have demonstrated excellent resolving power for esomeprazole and its R-isomer. banglajol.info A normal-phase mobile system, typically composed of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine or acid additive to improve peak shape, is used to achieve separation. banglajol.infolibretexts.org
Table 2: Typical Chiral HPLC Conditions for Isomeric Purity of Benzimidazole Sulfoxides
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Kromasil Cellucoat) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (e.g., 90:9.9:0.1 v/v/v) |
| Flow Rate | 0.6-1.2 mL/min |
| Detection | UV Spectrophotometry at ~302 nm |
| Resolution (Rs) | A resolution value >2.0 is typically required for baseline separation |
Application of Advanced Chromatographic Systems for Impurity Detection
As a known impurity of esomeprazole, this compound itself must be controlled. veeprho.com Furthermore, the synthesis of this compound can introduce its own set of process-related impurities and potential degradants. Advanced chromatographic systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are employed for impurity profiling due to their enhanced resolution, speed, and sensitivity compared to conventional HPLC. lcms.cz
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both detecting and identifying impurities. veeprho.com This hyphenated technique allows for the determination of the molecular weights of unknown peaks, which, combined with fragmentation data, can lead to their structural elucidation. Such stability-indicating methods are essential for ensuring the quality and consistency of this compound when used as a reference standard. veeprho.com
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR provides precise information about the chemical environment of each proton, their multiplicity, and their integration, confirming the presence of all constituent parts of the molecule.
A patent detailing the synthesis of this compound provides its complete ¹H NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆). google.com The spectrum confirms the key structural features: the N-methyl group on the benzimidazole ring, the two methoxy (B1213986) groups, the two methyl groups on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the distinct aromatic protons of the benzimidazole and pyridine moieties. google.com
Table 3: ¹H NMR Spectral Data for this compound in DMSO-d₆ google.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.31 | Singlet | 3H | Pyridine-CH₃ |
| 2.32 | Singlet | 3H | Pyridine-CH₃ |
| 3.83 | Singlet | 6H | Ar-OCH₃ (Benzimidazole and Pyridine) |
| 4.10 | Singlet | 3H | N-CH₃ (Benzimidazole) |
| 4.21 | Singlet | 2H | Ar-CH₂-S |
| 7.14 | Doublet | 1H | Aromatic-H |
| 7.26 | Doublet of doublets | 1H | Aromatic-H |
| 7.86 | Doublet | 1H | Aromatic-H |
In addition to ¹H NMR, ¹³C NMR and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) would be used for a complete structural assignment, confirming the carbon skeleton and the connectivity between protons and carbons. eresearchco.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₈H₂₁N₃O₃S, corresponding to a monoisotopic mass of 359.1307 g/mol . lgcstandards.com
Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 360.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. The primary fragmentation pathway for proton-pump inhibitors like esomeprazole involves the cleavage of the methylene-sulfinyl bridge. libretexts.org This fragmentation is expected to yield two main characteristic fragment ions: one corresponding to the N-methylated benzimidazole moiety and the other to the pyridine moiety.
Table 4: Predicted Mass Spectrometry Data and Major Fragment Ions for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 360.1 | Protonated Molecular Ion |
| [C₁₀H₁₁N₂O₂S]⁺ | 223.1 | Fragment from cleavage, retaining the N-methyl benzimidazole sulfoxide group |
| [C₉H₁₀N₂O]⁺ | 174.1 | N-methylated benzimidazole fragment |
| [C₈H₁₁NO]⁺ | 137.1 | Pyridine fragment |
Establishment of Reference Standards and Pharmacopoeial Traceability for this compound
The establishment of a well-characterized reference standard is fundamental for the accurate and reproducible analysis of any pharmaceutical compound, including impurities like this compound. who.int A reference standard serves as a benchmark against which samples of the substance are compared, ensuring the reliability of analytical results in quality control, stability studies, and regulatory submissions. nih.gov this compound is often considered a process-related impurity or a metabolite of esomeprazole, and its presence and quantity in the final drug product must be carefully controlled. synzeal.compharmaffiliates.comsynzeal.com
The process of establishing a reference standard for this compound involves several critical steps, adhering to guidelines set forth by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA). who.intpharmtech.com
Key Steps in Establishing a Reference Standard:
Synthesis and Purification: The initial step is the synthesis of this compound, followed by rigorous purification to achieve the highest possible purity. pharmtech.com
Comprehensive Characterization: The purified compound undergoes extensive characterization to confirm its identity and purity. This involves a battery of analytical techniques, including:
Spectroscopic methods (NMR, IR, UV-Vis, Mass Spectrometry) to elucidate the molecular structure.
Chromatographic techniques (HPLC, GC) to determine purity and identify any potential impurities.
Thermogravimetric Analysis (TGA) to assess the presence of residual solvents and water content.
Elemental analysis to confirm the elemental composition.
Purity Assignment: Based on the data from various analytical methods, a purity value is assigned to the reference standard. This is often a mass balance calculation, taking into account the content of the main component and all identified impurities. pharmtech.com
Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is prepared, documenting all the characterization data, the assigned purity, storage conditions, and re-test date. nih.gov
Pharmacopoeial Traceability:
Pharmacopoeial traceability is the property of a measurement result whereby the result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For a reference standard of an impurity like this compound, direct traceability to a primary pharmacopoeial standard for the impurity itself may not always be available, especially if it is not listed in a major pharmacopoeia such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). drugfuture.comuspnf.com
In such cases, traceability is established through a multi-tiered approach:
Primary Reference Standards: These are established by pharmacopoeial authorities (e.g., USP, EP) and are considered the highest order of reference standards.
Secondary Reference Standards (In-house or Working Standards): These are established by pharmaceutical manufacturers or analytical laboratories and are characterized against a primary reference standard. who.int
For this compound, a secondary reference standard would be qualified by demonstrating its purity and identity with a high degree of confidence using validated analytical methods. The performance of this secondary standard in analytical procedures would be compared to the primary reference standard of the active pharmaceutical ingredient (esomeprazole) and any other relevant official standards to ensure the accuracy of the impurity determination. The goal is to ensure that the analytical results obtained using the in-house reference standard are equivalent to those that would be obtained using a primary pharmacopoeial standard, if one were available. who.int Several chemical suppliers offer this compound reference standards, which can be used for analytical method development and validation. synzeal.comveeprho.comaxios-research.com
The proper establishment and maintenance of a reference standard for this compound, with clear traceability to pharmacopoeial standards, are crucial for ensuring the quality and safety of esomeprazole-containing drug products.
Mechanistic Studies of N Methyl Esomeprazole Formation and Degradation
Elucidation of Esomeprazole (B1671258) Degradation Pathways Leading to N-Methyl Esomeprazole
The generation of this compound from its parent compound, esomeprazole, is not a primary metabolic pathway but rather a result of chemical degradation. This process can occur during the synthesis, formulation, and storage of esomeprazole, making the study of its degradation pathways essential.
The principal mechanism for the formation of this compound is a unique intermolecular methyl transfer between two esomeprazole molecules. In this degradation reaction, one molecule of esomeprazole donates a methyl group from its 4-methoxy substituent on the pyridine (B92270) ring. This methyl group is then transferred to one of the nitrogen atoms on the benzimidazole (B57391) ring of a second esomeprazole molecule. google.com
This reaction can be conceptualized as a transmethylation process where one esomeprazole molecule acts as the methyl donor and another as the methyl acceptor. The result is the formation of this compound and a desmethyl-esomeprazole byproduct. This pathway highlights a specific vulnerability of the methoxy (B1213986) group on the pyridine ring to engage in intermolecular reactions under degradative conditions.
Forced degradation studies have been instrumental in identifying the conditions that accelerate the degradation of esomeprazole and, consequently, the formation of impurities such as this compound. These studies subject the drug substance to stresses like acid, base, oxidation, heat, and light to understand its stability profile.
Esomeprazole is highly susceptible to degradation under various stress conditions, with the rate and extent of degradation being highly dependent on the specific stressor.
Acidic and Alkaline Hydrolysis: Esomeprazole shows significant sensitivity to both acidic and basic conditions. In one study, exposure to 0.1N HCl at 60°C for 120 minutes resulted in approximately 2.0% degradation. nih.gov Mild sensitivity was observed in basic conditions, with about 2.5% degradation after exposure to 0.1N NaOH at 60°C for 120 minutes. nih.gov Another study reported more extensive degradation, with 9.78% loss in acidic conditions (0.03N HCl) and 3.42% in alkaline conditions (5N NaOH). iajps.com This acid and base-catalyzed degradation creates an environment conducive to the intermolecular reactions that form N-methylated impurities.
Oxidative Conditions: The presence of oxidizing agents significantly impacts esomeprazole's stability. Exposure to 3% hydrogen peroxide led to mild degradation of about 4%. nih.gov However, a separate study using 1.0% hydrogen peroxide reported a much more pronounced degradation of 21.97%, indicating that the concentration and specific reagent play a crucial role. iajps.com
Thermal and Photolytic Stress: Heat and light are also key factors in the degradation of esomeprazole. Thermal degradation studies conducted at 105°C for 24 hours showed a 15.59% loss of the parent drug. iajps.com Photolytic degradation after exposure to 2500 Lux for 480 hours resulted in a 16.67% degradation. iajps.com These conditions provide the energy required to overcome the activation barrier for degradation reactions, including methyl transfer.
The following table summarizes findings from forced degradation studies on esomeprazole under various conditions.
| Stress Condition | Parameters | Degradation (%) | Source |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl, 60°C, 120 min | ~2.0% | nih.gov |
| Acid Hydrolysis | 0.03N HCl, RT, 2 min | 9.78% | iajps.com |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 120 min | ~2.5% | nih.gov |
| Alkaline Hydrolysis | 5N NaOH, 80°C, 1 hr | 3.42% | iajps.com |
| Oxidation | 1.0% H₂O₂, RT, 1 min | 21.97% | iajps.com |
| Thermal Degradation | 105°C, 24 hrs | 15.59% | iajps.com |
| Photolytic Degradation | 2500 Lux, 480 hrs | 16.67% | iajps.com |
In Vitro Stability and Reactivity Assessments of this compound
While extensive data exists on the degradation of esomeprazole, specific studies detailing the in vitro stability and reactivity of the isolated this compound impurity are less common in the available literature. Its existence as an impurity that forms during the degradation of the parent drug suggests that its own stability is a critical factor in its detection and quantification. veeprho.com
The conditions under which this compound is formed—acidic, basic, oxidative, and high-temperature environments—imply that it must possess a degree of stability to persist and be detected as an impurity. However, being a benzimidazole sulfoxide (B87167) derivative itself, it is likely susceptible to similar degradation pathways as the parent esomeprazole, although the N-methylation may alter its reactivity and degradation kinetics. The presence of the methyl group on the benzimidazole nitrogen could influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to acid-catalyzed rearrangement and subsequent degradation. Further research is required to fully characterize the intrinsic stability and reactivity profile of this compound as an isolated compound.
Stereochemical Aspects and Isomeric Diversity in N-Methylated Benzimidazole Sulfoxides
The stereochemistry and potential for isomerism in this compound are complex, stemming from both the chiral center at the sulfur atom and the site of methylation on the benzimidazole ring.
Esomeprazole is the (S)-enantiomer of omeprazole, with the chirality defined by the configuration of the sulfoxide group. This stereocenter is maintained during the intermolecular methyl transfer, meaning this compound is also a chiral molecule, specifically an (S)-sulfoxide. veeprho.comsynzeal.comclearsynth.com
Furthermore, the benzimidazole ring contains two nitrogen atoms (N-1 and N-3) that are available for methylation. Alkylation of the benzimidazole moiety can therefore result in two different constitutional isomers, or regioisomers. This leads to the existence of this compound as a mixture of isomers. lgcstandards.com
The two primary isomers are:
(S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole (N-1 methylated isomer). veeprho.comsynzeal.comclearsynth.com
(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole (N-3 methylated isomer, which is named as the 6-methoxy, 1-methyl tautomer). lgcstandards.com
The formation of one isomer over the other (regioselectivity) can be influenced by reaction conditions and the steric and electronic properties of the benzimidazole ring. nih.govacs.org Research into the regioselective N-methylation of benzimidazoles indicates that it is possible to favor the formation of the sterically more hindered isomer under certain mild reaction conditions. nih.govacs.org This isomeric diversity is a critical consideration for analytical methods designed to detect and quantify this impurity, as chromatographic separation of these closely related species is necessary for accurate profiling.
The following table details the known isomers of this compound.
| Isomer Name | Site of Methylation | Chemical Name | CAS Number |
|---|---|---|---|
| This compound Isomer-1 | N-1 | (S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | 1820041-19-7 |
| This compound Isomer-2 | N-3 | (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | 1346240-11-6 |
Metabolic Pathways and Enzyme Interactions Relevant to N Methyl Esomeprazole
Cytochrome P450 (CYP) Mediated Metabolism of Related Benzimidazoles
The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the biotransformation of a vast number of xenobiotics, including benzimidazole-based drugs. nih.gov These enzymes, located primarily in the liver, catalyze oxidative reactions that typically render compounds more water-soluble, facilitating their excretion. researchgate.net The specific CYP isoenzymes involved and their genetic polymorphisms can lead to significant interindividual variability in drug metabolism. dovepress.comfrontiersin.org
Esomeprazole (B1671258), the S-isomer of omeprazole, is extensively metabolized in the liver by the CYP450 system. nih.gov The biotransformation is predominantly carried out by two main isoenzymes: CYP2C19 and, to a lesser extent, CYP3A4. researchgate.netresearchgate.net
CYP2C19 is the principal enzyme involved, responsible for forming the hydroxy and 5-O-desmethyl metabolites of esomeprazole. nih.govresearchgate.netovid.com The remaining portion of the drug is metabolized by CYP3A4, which catalyzes the formation of the sulphone metabolite. nih.govresearchgate.netovid.com The metabolites of esomeprazole are considered to lack significant antisecretory activity. nih.gov
Genetic variations (polymorphisms) in the CYP2C19 gene can significantly alter enzyme activity, leading to different metabolic phenotypes. dovepress.com Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers. nih.gov Poor metabolizers, who lack a functional CYP2C19 enzyme, exhibit significantly higher plasma concentrations of esomeprazole compared to extensive metabolizers. nih.gov This is because a larger fraction of the drug is shunted to the slower CYP3A4 pathway. nih.gov This polymorphism is a key factor in the interindividual variability observed in esomeprazole pharmacokinetics. ovid.com
| Enzyme | Metabolite(s) Formed | Relative Contribution | Reference |
|---|---|---|---|
| CYP2C19 | Hydroxy esomeprazole, 5-O-desmethyl esomeprazole | Major pathway (~73%) | researchgate.netnih.govresearchgate.net |
| CYP3A4 | Esomeprazole sulphone | Minor pathway (~27%) | researchgate.netnih.govresearchgate.net |
While the primary metabolic pathways for esomeprazole are well-documented as hydroxylation, O-demethylation, and sulfoxidation, the core benzimidazole (B57391) structure presents other potential sites for enzymatic modification, including the nitrogen atoms of the imidazole (B134444) ring. N-methylation is a known biochemical reaction catalyzed by N-methyltransferases, which play roles in various metabolic processes. mdpi.com
Hypothetically, the benzimidazole nitrogen of esomeprazole or its metabolites could be a substrate for an N-methyltransferase. Research has demonstrated the feasibility of enzymatic, regioselective N-methylation of functionalized benzimidazoles using engineered S-adenosyl-L-methionine (SAM)-dependent transferases. researchgate.net This provides a proof-of-concept that enzymes can be tailored to specifically methylate the nitrogen atoms on a benzimidazole ring. researchgate.net For instance, the N-methyltransferase GliN is involved in the biosynthesis of gliotoxin, mediating the formation of an N-methyl group. mdpi.com
Conversely, N-demethylation is also a common metabolic reaction, often catalyzed by CYP enzymes. If N-Methyl esomeprazole were administered, it would be plausible to hypothesize that it could undergo N-demethylation to yield esomeprazole. However, it is crucial to note that direct investigations into the N-methylation of esomeprazole or the N-demethylation of this compound as metabolic pathways in humans have not been prominently reported in the scientific literature. The focus has remained on the modifications catalyzed by CYP2C19 and CYP3A4.
In Vitro Metabolic Studies of Related Benzimidazole Compounds
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of benzimidazoles. Such studies confirmed that CYP2C19 is responsible for the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole, while CYP3A4 mediates the formation of the sulphone metabolite. ovid.com These experiments also demonstrated the stereoselective nature of the metabolism, showing that the intrinsic clearance for all three metabolites combined was about one-third for esomeprazole compared to its R-enantiomer, suggesting a slower metabolism for the S-isomer. ovid.com
Further in vitro research has shown that esomeprazole can act as a time-dependent inhibitor of CYP2C19. nih.govbohrium.com This means that the inhibitory effect increases with the duration of exposure to the enzyme. High concentrations of esomeprazole can cause strong and persistent inhibition of CYP2C19 activity. nih.govresearchgate.net
Studies on other benzimidazole compounds also provide insight into the broader metabolic capabilities of this chemical class. For example, in vitro investigations into the ruminal biotransformation of benzimidazole sulphoxide anthelmintics, such as albendazole (B1665689) sulphoxide (ABZSO) and oxfendazole (B1322) (OFZ), revealed extensive and enantioselective sulphoreduction. nih.gov In these studies, the (+) enantiomers were depleted at a higher rate, and the formation of the reduced metabolite, albendazole (ABZ), was greater from the (+) enantiomer of ABZSO. nih.gov This highlights that reduction pathways and stereoselectivity are important metabolic features for other structurally related benzimidazoles. nih.gov
Enzymatic Biotransformation Processes and Enantioselective Considerations
The metabolism of omeprazole, which is a racemic mixture of S- and R-enantiomers, is highly stereoselective, a key factor in the development of esomeprazole (the pure S-enantiomer). acs.org Both CYP2C19 and CYP3A4 exhibit distinct preferences for the two enantiomers. researchgate.net
CYP2C19 preferentially metabolizes the R-enantiomer. acs.org Specifically, it favors the 5-hydroxylation of R-omeprazole, whereas its main action on S-omeprazole (esomeprazole) is 5-O-demethylation. researchgate.netacs.org In contrast, CYP3A4-mediated sulfoxidation to form the sulphone metabolite highly favors the S-enantiomer. researchgate.netacs.org
| Enzyme | Preferred Enantiomer | Primary Metabolic Reaction | Reference |
|---|---|---|---|
| CYP2C19 | R-omeprazole | 5-hydroxylation | researchgate.netacs.org |
| S-omeprazole (Esomeprazole) | 5-O-demethylation | researchgate.netacs.org | |
| CYP3A4 | S-omeprazole (Esomeprazole) | Sulfoxidation (Sulphone formation) | researchgate.netacs.org |
Computational Chemistry Applications in N Methyl Esomeprazole Research
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are foundational techniques in computational chemistry. They are used to predict the three-dimensional structure of molecules and to calculate their electronic properties, which govern their chemical behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biomedgrid.com For N-Methyl esomeprazole (B1671258), DFT calculations are employed to determine its most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. These calculations also provide a detailed picture of the molecule's electronic properties.
Key electronic structure parameters that can be calculated using DFT include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. biomedgrid.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other molecules, such as enzymes or reactants. biomedgrid.com
While specific DFT studies focusing exclusively on N-Methyl esomeprazole are not extensively published, the methodology is well-established for its parent compound, esomeprazole, and other proton pump inhibitors. biomedgrid.com Such studies help in understanding the fundamental stability and reactivity of these molecules.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C18H21N3O3S | PubChem |
| Molecular Weight | 359.4 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 359.13036271 Da | PubChem |
| Topological Polar Surface Area | 85.5 Ų | PubChem |
This data is computationally generated and sourced from the PubChem database. nih.gov
This compound has several rotatable bonds, meaning it can exist in various three-dimensional arrangements, or conformations. nih.gov Conformational analysis is a computational process that explores these different possibilities to identify the most stable, low-energy conformations. This is critical because the specific conformation of a molecule can significantly affect its biological activity and physical properties.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate steps, and determining the energy required for the reaction to proceed.
This compound is known as a degradation product of esomeprazole. google.com One proposed degradation mechanism involves the transfer of a methyl group from the methoxy (B1213986) group of one esomeprazole molecule to the imidazole (B134444) nitrogen of a second esomeprazole molecule. google.com
Transition state analysis is a computational technique used to study the mechanism of such reactions. It involves locating the transition state—the highest energy point along the reaction pathway that separates reactants from products. By calculating the structure and energy of this transition state, chemists can understand the feasibility of a proposed mechanism. For the formation of this compound, computational models can simulate the intermolecular methyl transfer, clarifying the precise atomic movements and energy barriers involved in this degradation pathway.
Building on transition state analysis, computational methods can predict the complete energetic profile of a reaction. This includes calculating the relative energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For the N-methylation of esomeprazole, these calculations can predict how fast the degradation occurs under various conditions. By comparing the activation energies for different potential degradation pathways, researchers can identify the most likely mechanisms of impurity formation. This information is crucial for developing strategies to minimize the formation of this compound during the manufacturing and storage of esomeprazole, thereby ensuring drug purity and quality. nih.gov
In Silico Prediction and Profiling of Potential Metabolites and Impurities
In silico (computer-based) tools are increasingly used to predict how a drug will be metabolized by the body and to identify potential impurities that may arise during synthesis or degradation. news-medical.netnih.gov These predictive models use databases of known metabolic reactions and algorithms to forecast the biotransformations a molecule like this compound might undergo.
Given that this compound is already a derivative of esomeprazole, its metabolic fate may share similarities with the parent drug. The major metabolic pathways for esomeprazole involve enzymes from the cytochrome P450 family (primarily CYP2C19 and CYP3A4), which catalyze reactions like hydroxylation and O-demethylation. acs.org
In silico models can predict potential metabolites of this compound by applying known biotransformation rules to its structure. Potential predicted metabolic reactions could include:
Hydroxylation of the pyridine (B92270) or benzimidazole (B57391) rings.
Oxidation of the sulfoxide (B87167) to a sulfone.
O-demethylation at the remaining methoxy groups.
These predictive tools help in the early identification of potential metabolites, which can then be targeted for synthesis and toxicological assessment. nih.gov Similarly, these programs can be used to profile other potential impurities by simulating side reactions or further degradation pathways, providing a comprehensive overview of a drug product's purity profile. news-medical.net
Molecular Dynamics Simulations for Intermolecular Interactions and Stability Predictions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic nature of molecules and their interactions at an atomic level. biomedgrid.comewadirect.com This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the prediction of how a compound like this compound will behave, interact, and maintain its structure in various environments. biomedgrid.commdpi.com Such simulations are crucial for understanding intermolecular forces, predicting the stability of drug-target complexes, and assessing how the compound interacts with other molecules, such as pharmaceutical excipients. dovepress.comspringernature.com
In the context of this compound, MD simulations can be hypothetically applied to several key areas of pharmaceutical research. A primary application is to investigate its binding stability with its pharmacological target, which for the parent compound esomeprazole is the H+/K+-ATPase proton pump. By simulating the this compound-protein complex, researchers can observe conformational changes, calculate binding free energies, and identify the key amino acid residues that form stable interactions, thereby predicting the compound's potential efficacy and residence time at the target site. iaanalysis.com
Another significant application is in formulation science, where MD simulations can predict the compatibility and interaction between this compound and various polymer excipients used in amorphous solid dispersions. dovepress.com These simulations can reveal the formation of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which are critical for preventing recrystallization and enhancing the stability of the formulation. dovepress.comspringernature.com
The stability of the this compound molecule itself and its complexes is assessed by monitoring several parameters throughout the simulation. The Root Mean Square Deviation (RMSD) is a key metric used to evaluate the conformational stability of the molecule or the protein-ligand complex over the simulation time. dovepress.comfrontiersin.org A stable system will typically show the RMSD value converging and fluctuating around an equilibrium value.
The Root Mean Square Fluctuation (RMSF) provides information on the flexibility of different parts of a molecule or protein. dovepress.com By analyzing the RMSF, researchers can identify which regions of the this compound-protein complex are rigid and which are more mobile, offering clues into the dynamics of the binding pocket. frontiersin.org
The analysis of intermolecular interactions, particularly hydrogen bonds, is fundamental to understanding the binding affinity and specificity. MD simulations can quantify the number and duration of hydrogen bonds formed between this compound and its binding partner, providing a dynamic view of the forces that stabilize the complex.
To illustrate the type of data generated from such a hypothetical study, the following tables represent potential findings from an MD simulation of this compound complexed with its target protein.
Table 1: Representative RMSD Values for this compound-Target Complex This table is for illustrative purposes only and does not represent actual experimental data.
| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of this compound (Å) |
| 0 | 0.00 | 0.00 |
| 20 | 1.52 | 0.85 |
| 40 | 1.75 | 0.91 |
| 60 | 1.81 | 0.89 |
| 80 | 1.79 | 0.93 |
| 100 | 1.83 | 0.90 |
This representative data shows the system reaching equilibrium after approximately 40-60 nanoseconds, indicating a stable binding pose for this compound within the target's binding site.
Table 2: Key Intermolecular Interactions Identified in MD Simulation This table is for illustrative purposes only and does not represent actual experimental data.
| Interacting Residue of Target | Type of Interaction | Average Distance (Å) | Occupancy (%) |
| Aspartic Acid 137 | Hydrogen Bond | 2.8 | 85.2 |
| Tyrosine 321 | Pi-Pi Stacking | 4.5 | 65.7 |
| Leucine 141 | Van der Waals | 3.9 | 92.1 |
| Phenylalanine 227 | Van der Waals | 4.1 | 88.4 |
Q & A
What are the key metabolic pathways of N-methyl esomeprazole, and how do they differ from those of esomeprazole?
Basic Research Focus
this compound, a derivative of esomeprazole (the S-enantiomer of omeprazole), likely undergoes hepatic metabolism via cytochrome P450 enzymes, similar to its parent compound. Esomeprazole is almost completely metabolized, with <1% excreted unchanged, and its primary metabolites (hydroxy, sulfone, and desmethyl derivatives) are pharmacologically less active . To study this compound, researchers should:
- Use in vitro assays with human liver microsomes or recombinant CYP isoforms (e.g., CYP2C19, CYP3A4) to identify dominant metabolic pathways.
- Compare metabolite profiles using LC-MS/MS to differentiate sulfoxidation, demethylation, or hydroxylation pathways from esomeprazole.
- Assess metabolite bioactivity via cell-based assays (e.g., proton pump inhibition in gastric parietal cells).
What synthetic routes are optimal for this compound, and how can structural purity be validated?
Basic Research Focus
Synthesis of this compound involves modifying the benzimidazole core of esomeprazole. Key steps include:
- Methylation : Introduce a methyl group at the pyridine nitrogen using methyl iodide or dimethyl sulfate under controlled pH .
- Oxidation : Optimize sulfoxide formation using meta-chloroperbenzoic acid (mCPBA) to preserve stereochemistry.
- Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., methyl group resonance at ~3.3 ppm) and chiral HPLC to ensure enantiomeric purity (>99%) .
How should a two-stage adaptive clinical trial be designed to evaluate non-inferiority and superiority of this compound versus esomeprazole?
Advanced Research Focus
Adaptive designs allow interim analyses to adjust sample size or endpoints. For a Phase III trial:
- Primary Endpoint : Non-inferiority in gastric pH control (margin: 10% difference, Farrington-Manning test).
- Secondary Endpoint : Superiority in acid suppression duration (score test, α=0.025).
- Interim Analysis : Conduct at 50% enrollment; if non-inferiority is achieved (p<0.05), halt recruitment and assess superiority. Use linear mixed models (LMMs) to adjust for period, sequence, and subject effects .
What analytical methods are recommended to detect and quantify nitroso impurities in this compound formulations?
Advanced Research Focus
Nitroso impurities (e.g., Esomeprazole Nitroso Impurity 2) require stringent control due to genotoxic risks. Methodological steps include:
- Sample Preparation : Acidic hydrolysis to release nitroso derivatives.
- Detection : HPLC-UV or LC-MS/MS with a C18 column (e.g., Purospher® STAR RP-18), using gradient elution (0.1% formic acid/acetonitrile).
- Validation : Follow ICH Q2(R1) for specificity, LOD/LOQ (<0.1 ppm), and linearity (R² >0.99) .
How can contradictory pharmacokinetic data for this compound across studies be resolved?
Advanced Research Focus
Contradictions in Cmax or AUC may arise from formulation differences, CYP2C19 polymorphisms, or analytical variability. Mitigation strategies:
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like age, genotype, and renal function.
- Cross-Study Analysis : Apply meta-regression to harmonize data, adjusting for dose proportionality and bioanalytical method sensitivity (e.g., ELISA vs. LC-MS) .
What environmental risk assessment models are applicable for this compound, given its structural similarity to esomeprazole?
Advanced Research Focus
this compound’s environmental impact can be extrapolated from esomeprazole
- Aquatic Toxicity : Determine EC50 (e.g., using Daphnia magna) and compare to predicted no-effect concentrations (PNEC). Esomeprazole’s PNEC is 0.1 µg/L, derived from NOEC/LOEC ratios .
- Fate Analysis : Model biodegradation half-life (e.g., OECD 301F test) and adsorption coefficients (Koc) to assess soil/water partitioning .
How does this compound enhance chemosensitivity in cancer cells, and what experimental models validate this?
Advanced Research Focus
Mechanistic studies (e.g., on breast cancer cells) should:
- Proliferation Assays : Use CCK-8 to measure dose-dependent inhibition (IC50 calculation).
- Cell Cycle Analysis : Apply flow cytometry to quantify G0/G1 arrest (e.g., 20% increase at 50 µM).
- Chemosensitization : Co-treat with paclitaxel; validate synergy via Chou-Talalay combination index (CI <1 indicates potentiation) .
What statistical approaches are optimal for multivariate bioequivalence testing of this compound formulations?
Advanced Research Focus
For bioequivalence of fixed-dose combinations:
- Multivariate T² Test : Compare Cmax and AUC profiles across formulations, adjusting for covariance between parameters.
- Two-One-Sided Tests (TOST) : Set 90% confidence intervals within 80–125% bounds.
- Power Analysis : Ensure ≥80% power with n=24–36 subjects, assuming 15% intrasubject variability .
Notes
- Methodological Rigor : All answers align with EMA, ICH, and OECD standards for preclinical/clinical research.
- Contradictions Addressed : Emphasis on resolving pharmacokinetic variability and environmental extrapolation challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
